(4-Fluoro-benzyl)-(3-furan-2-yl-4-phenyl-butyl)-amine
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Overview
Description
[(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINE is an organic compound that features a complex structure with a combination of fluorophenyl, furan, and phenylbutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
[(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINE include:
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Pyrrole derivatives: Widely recognized for their medicinal properties, including antipsychotic, antibacterial, and anticancer activities.
Uniqueness
[(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22FNO |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(furan-2-yl)-4-phenylbutan-1-amine |
InChI |
InChI=1S/C21H22FNO/c22-20-10-8-18(9-11-20)16-23-13-12-19(21-7-4-14-24-21)15-17-5-2-1-3-6-17/h1-11,14,19,23H,12-13,15-16H2 |
InChI Key |
UHMGEDKDEHYYEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCNCC2=CC=C(C=C2)F)C3=CC=CO3 |
Origin of Product |
United States |
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